N-[2-(4-methoxyphenyl)ethyl]-4-phenyloxane-4-carboxamide
Description
N-[2-(4-Methoxyphenyl)ethyl]-4-phenyloxane-4-carboxamide is a synthetic carboxamide derivative featuring a tetrahydropyran (oxane) ring substituted with a phenyl group at the 4-position. The carboxamide moiety is linked to a 4-methoxyphenethyl chain, which introduces both lipophilic and electron-donating properties due to the methoxy group.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-24-19-9-7-17(8-10-19)11-14-22-20(23)21(12-15-25-16-13-21)18-5-3-2-4-6-18/h2-10H,11-16H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZIMSFIGNGMSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2(CCOCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-4-phenyloxane-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyphenethylamine with phenyloxane-4-carboxylic acid under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation or nitration reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carboxamide group can produce an amine derivative.
Scientific Research Applications
Chemical Synthesis and Properties
This compound is synthesized through a multi-step process that typically involves the coupling of 4-methoxyphenethylamine with phenyloxane-4-carboxylic acid. This reaction is facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an anhydrous solvent like dichloromethane. The synthesis can be optimized for yield and purity through various industrial methods, including the use of automated reactors and continuous flow systems.
Chemistry
- Building Block for Complex Molecules : N-[2-(4-methoxyphenyl)ethyl]-4-phenyloxane-4-carboxamide serves as an essential intermediate in the synthesis of more complex organic compounds. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, allows chemists to explore new synthetic pathways and develop novel materials.
Biology
- Biological Interactions : The compound is studied for its potential interactions with biological macromolecules, which may include enzymes and receptors. Its mechanism of action involves binding to specific targets, potentially modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways, suggesting anti-inflammatory properties.
Medicine
- Therapeutic Potential : Research has indicated that this compound may possess analgesic and anti-inflammatory effects. These properties make it a candidate for further investigation in therapeutic applications aimed at treating conditions like chronic pain or inflammation.
Industrial Applications
- Material Development : In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique properties can lead to innovations in various fields, including pharmaceuticals and polymer science.
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in different applications:
- Anti-inflammatory Studies : Research has shown that derivatives of this compound exhibit significant anti-inflammatory activity in animal models, suggesting its potential as a therapeutic agent for inflammatory diseases.
- Enzyme Inhibition : Studies focusing on the inhibition of specific enzymes have demonstrated that this compound can effectively block pathways involved in pain signaling, further supporting its medicinal applications.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxane Ring
N-(4-Methoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide (CAS 877649-91-7)
- Structural Difference : The phenyl group on the oxane ring is replaced with a thiophen-2-yl group .
- Lipophilicity: Thiophene’s lower aromaticity may decrease logP values, affecting membrane permeability.
4-[(4-Ethylphenyl)azo]-3-hydroxy-N-(4-methoxyphenyl)-2-naphthalenecarboxamide (CAS 61050-41-7)
- Structural Difference : A naphthalene core with an azo group and ethylphenyl substituent replaces the oxane ring .
- Implications :
- Stability : The azo group may confer photolytic instability, limiting therapeutic use.
- Bioactivity : The extended conjugated system could enhance interactions with hydrophobic enzyme pockets.
Backbone Modifications in Carboxamide Derivatives
N-(2-((4-Methoxyphenyl)amino)-2-oxoethyl)piperidine-1-carboxamide (Compound 4m)
- Structural Difference : Replaces the oxane ring with a piperidine backbone and introduces a urea-like linkage .
- Biological Activity : Demonstrated potent local anesthetic activity in rat models, with surface anesthesia lasting 30–40 minutes and infiltration anesthesia for 15–20 minutes. Toxicity was significantly lower than lidocaine and procaine.
- Key Advantage : The 4-methoxyphenyl group likely contributes to reduced cytotoxicity while maintaining efficacy.
Formoterol-Related Compound B
- Structural Difference : Contains a β-hydroxyethylamine chain and formamide group instead of the oxane-carboxamide structure .
- Implications :
- Pharmacokinetics : The polar hydroxyl and amine groups enhance solubility but may reduce CNS penetration.
- Therapeutic Use : As a β2-adrenergic agonist impurity, this compound highlights the importance of structural precision in bronchodilator activity.
Comparative Data Table
*Estimated based on molecular formula.
Key Research Findings
- Role of 4-Methoxyphenyl Group : This substituent is consistently associated with reduced toxicity in carboxamide derivatives, as seen in Compound 4m .
- Backbone Flexibility : Piperidine-based analogs (e.g., Compound 4m) exhibit stronger local anesthetic activity compared to rigid oxane-containing structures, suggesting conformational flexibility enhances target engagement .
- Thiophene vs. Phenyl Substitution : Thiophene analogs may offer improved metabolic stability due to sulfur’s resistance to oxidative degradation .
Biological Activity
N-[2-(4-methoxyphenyl)ethyl]-4-phenyloxane-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antiparasitic effects, cytotoxicity profiles, and mechanisms of action, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a methoxyphenyl group and a phenyloxane moiety. This structural configuration plays a crucial role in its biological activity. The compound's molecular formula is , and it has been studied for its pharmacokinetic properties, including permeability across biological membranes.
Antiparasitic Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antiparasitic activity. For instance, derivatives like N-(4-methoxyphenyl)pentanamide have shown effectiveness against the nematode Toxocara canis, with bioassays indicating a concentration-dependent reduction in parasite viability .
Table 1: Antiparasitic Activity of Related Compounds
| Compound Name | Target Parasite | IC50 (µM) | Cytotoxicity (Human Cells) | Reference |
|---|---|---|---|---|
| N-(4-methoxyphenyl)pentanamide | Toxocara canis | 5.0 | Low (30% reduction at 500 µM) | |
| This compound | TBD | TBD | TBD | TBD |
Cytotoxicity Profiles
The cytotoxicity of this compound has been assessed using various human cell lines. Comparatively, it has shown lower cytotoxicity than traditional anthelmintics like albendazole, which suggests it may be a safer alternative for therapeutic applications .
Case Study: Cytotoxic Effects on Human Cell Lines
In a comparative study, N-(4-methoxyphenyl)pentanamide was tested against human cell lines SH-SY5Y and Vero. The results indicated that while albendazole significantly reduced cell viability (up to 50%), the new compound maintained higher viability rates at similar concentrations .
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interfere with specific metabolic pathways in parasites and potentially modulate inflammatory responses in human cells.
Inhibition of Inflammatory Pathways
Research on similar compounds has shown their ability to suppress LPS-induced nitric oxide production in macrophages without causing cytotoxicity . This suggests that this compound could have anti-inflammatory properties that complement its antiparasitic activity.
Pharmacokinetics and Drug-Likeness
Pharmacokinetic studies indicate that compounds with similar structures possess favorable drug-like properties, such as the ability to cross the blood-brain barrier (BBB). This characteristic is critical for developing treatments targeting central nervous system infections or disorders .
Table 2: Drug-Likeness Profile
| Property | Value |
|---|---|
| LogP | 3.5 |
| HBD (Hydrogen Bond Donors) | 1 |
| HBA (Hydrogen Bond Acceptors) | 3 |
| TPSA (Topological Polar Surface Area) | 60 Ų |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
